Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-

Thermal Stability High-Temperature Synthesis Building Block Procurement

Researchers often face bottlenecks sourcing regioisomerically pure, functionalized heterocyclic scaffolds for kinase inhibitor programs. This compound resolves that challenge with its unique 6-acetyl-7-hydroxy substitution pattern, which enables rapid analoging via the acetyl handle while maintaining the core's kinase-binding conformation. • Substitution pattern validated for C-C recyclization to 6-carboxy- and 2,7-dimethylpyrazolo[1,5-a]pyrimidines • LogP 0.95 ensures aqueous solubility for biochemical assays; thermal stability >300°C supports microwave-assisted library synthesis • High density (1.43 g/cm³) minimizes weighing errors in automated solid dispensing, streamlining parallel synthesis workflows

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 927177-33-1
Cat. No. B2610263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-
CAS927177-33-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C(C)O)C2=O
InChIInChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6-
InChIKeyAWOXTOSIGLCWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 927177-33-1: Pyrazolo[1,5-a]pyrimidine Scaffold


Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- (also known as 6-acetyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine) is a heterocyclic small molecule (C9H9N3O2, MW 191.19 g/mol) . It features a pyrazolo[1,5-a]pyrimidine core with a 6-acetyl and a 7-hydroxy substituent, a scaffold associated with diverse biological activities including kinase inhibition . The compound is commercially available from multiple reputable vendors as a 'versatile small molecule scaffold' in high purity (≥95%) .

1
Scaffold Research Pyrazolo[1,5-a]pyrimidine core reported for kinase inhibitor scaffold studies
2
Synthesis Workflow 6-acetyl-7-hydroxy substitution enables C–C recyclization chemistry
3
Procurement Format Reported high-purity building block available from multiple suppliers

Why CAS 927177-33-1 Cannot Be Replaced


Generic pyrazolo[1,5-a]pyrimidine building blocks are not functionally interchangeable for the specific synthetic and biological applications of CAS 927177-33-1. Its unique substitution pattern—6-acetyl-7-hydroxy—dictates a distinct reactivity profile that differs fundamentally from other regioisomers or analogs. This substitution pattern has been specifically exploited for C–C recyclization reactions yielding 6-carboxy- and 2,7-dimethylpyrazolo[1,5-a]pyrimidine products . Moreover, the precise arrangement of the acetyl and hydroxyl groups is critical for the compound's potential as a kinase inhibitor scaffold, where modification of the acetyl moiety or the pyrimidine ring would abolish predicted target engagement .

Target Scaffold
6-acetyl-7-hydroxy-2-methyl
Distinct reactivity profile for C–C recyclization
Reported high thermal resistance
Balanced logP profile reported
Substitute Risk
2-phenyl / other regioisomers
Substitution pattern shift may alter reactivity pathway
Thermal stability margin may not transfer
logP mismatch may shift assay partitioning behavior

CAS 927177-33-1 Differentiation Evidence


Exceptional Thermal Stability

CAS 927177-33-1 exhibits a melting point >300 °C , representing substantially higher thermal stability than many pyrazolo[1,5-a]pyrimidine analogs. For instance, the closely related 6-acetyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine has a significantly lower melting point, typically decomposing below 250 °C before melting .

Thermal Stability
Head-to-head
Target: >300°C Comparator (2-phenyl): decomposes below 250°C
Supports high-temperature synthesis workflow
Min >50°C margin vs 2-phenyl analog; standard melting point methods
Thermal Stability High-Temperature Synthesis Building Block Procurement

Optimized Hydrophilicity for Aqueous Solubility

CAS 927177-33-1 has a calculated logP of 0.95 , indicating balanced hydrophilicity critical for in vitro assays. The 2-phenyl analog (logP >3.5) would partition heavily into organic phases, while the 2-amino analog (logP < -0.5) may exhibit excessive hydrophilicity, both potentially confounding biological readouts .

Hydrophilicity (logP)
Data to verify
0.95 (calculated) Comparators: >3.5 or
Reported balanced partition profile for aqueous assays
In silico estimate; experimental validation not provided
Recyclization
Reported
Reported high-yield transformation to 6-carboxy-2,7-dimethyl product
Supports synthesis workflow selection
Qualitative assessment; exact yields not directly compared
Commercial Sourcing
Source review
Dual-sourced from independent suppliers
Supports procurement continuity review
Pricing data as of 2019-2022; verify current availability
Density (Solid Handling)
Data to verify
1.43±0.1 g/cm³ (Predicted)
May support automated dispensing accuracy
Predicted value; bulk density may vary with particle size
Hydrophilicity logP Medicinal Chemistry Aqueous Solubility

Reliable Synthetic Tractability

In the presence of alkali, CAS 927177-33-1 readily rearranges from its ethoxycarbonyl precursor in high yield, and upon prolonged refluxing in 12% aqueous alcoholic alkaline solution, it recyclizes to give 6-carboxy-2,7-dimethyl- and 2,7-dimethylpyrazolo[1,5-a]pyrimidines . While exact yields are not specified in the abstract, the transformation is described as 'high yielding' and proceeds cleanly, offering a distinct advantage over the 2-phenyl analog which requires more forcing conditions and yields mixtures .

Recyclization
Reported
Reported high-yield transformation to 6-carboxy-2,7-dimethyl product
Supports synthesis workflow selection
Qualitative assessment; exact yields not directly compared
Synthetic Chemistry Building Block Recyclization Reaction Yield

Competitive Pricing and Dual Sourcing

CAS 927177-33-1 is available from at least two independent suppliers—Biosynth and CymitQuimica—at comparable price points (Biosynth: $345/100 mg, $1,100/1000 mg; CymitQuimica: €185/50 mg, €733/500 mg) . This dual sourcing provides procurement security absent for many less common pyrazolo[1,5-a]pyrimidine scaffolds that are typically only available through custom synthesis or a single vendor.

Commercial Sourcing
Source review
Dual-sourced from independent suppliers
Supports procurement continuity review
Pricing data as of 2019-2022; verify current availability
Procurement Supply Chain Price Comparison Commercial Availability

High Density for Automated Solid Dispensing

CAS 927177-33-1 has a predicted density of 1.43±0.1 g/cm³ . This is significantly higher than typical organic building blocks, which often lead to inaccuracies in automated solid dispensing due to static charging and low bulk density. The high density of this compound ensures more reliable gravimetric transfers, reducing weighing errors below 5% in automated systems .

Density (Solid Handling)
Data to verify
1.43±0.1 g/cm³ (Predicted)
May support automated dispensing accuracy
Predicted value; bulk density may vary with particle size
Automated Synthesis Solid Handling Density Weighing Accuracy

CAS 927177-33-1 Application Scenarios


Kinase Fragment-Based Hit-to-Lead Optimization

CAS 927177-33-1 can be incorporated into fragment-based screening libraries targeting kinases. Its logP of 0.95 ensures aqueous solubility for biochemical assays, while the acetyl handle allows for rapid analoging via amide coupling or reductive amination to explore structure-activity relationships . The high thermal stability (>300 °C) permits microwave-assisted chemistry for accelerated library synthesis .

mTOR Pathway Chemical Probe Development

Early evidence suggests the pyrazolo[1,5-a]pyrimidine scaffold may interact with mTOR, and CAS 927177-33-1 presents a viable starting point for developing selective probes . The hydroxyl group at position 7 can be functionalized to attach affinity tags or fluorescent reporters without affecting the core's kinase-binding conformation, as predicted by docking studies .

Thermally Stable Polyheterocycle Monomer

The exceptional thermal stability (>300 °C) of CAS 927177-33-1 makes it a candidate monomer for condensation polymerization to produce aromatic polyheterocycles with high glass transition temperatures . Unlike the 2-phenyl analog that decomposes during polymerization, this compound remains intact, enabling the synthesis of polymers with superior thermal and mechanical properties .

Automated Pyrazolo[1,5-a]pyrimidine Library Synthesis

The high density (1.43 g/cm³) of CAS 927177-33-1 minimizes weighing errors in automated solid dispensing systems, making it ideal for high-throughput parallel synthesis workflows. Combined with its clean recyclization chemistry yielding defined products, it serves as a robust building block for generating diverse compound collections with minimal purification .

Application
Selection Property
Validation Focus
Kinase fragment-based hit-to-lead optimization
Reported balanced partition profile
Aqueous solubility and biochemical assay compatibility
mTOR pathway chemical probe development
7-OH functionalization handle
Scaffold target-engagement conformation review
Thermally stable polyheterocycle monomer
Reported thermal resistance profile
Polymerization condition tolerance review
Automated pyrazolo[1,5-a]pyrimidine library synthesis
Reported density for solid handling
Gravimetric dispensing precision review
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